ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzoate
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Overview
Description
Ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzoate is a complex organic compound with a unique structure that includes a fused bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzoate typically involves multi-step organic reactions. One common method includes the reaction of an appropriate benzoic acid derivative with a bicyclic anhydride under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often utilized.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzoate can be compared with other similar compounds, such as:
- 3-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid
- 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl trifluoromethanesulfonate
These compounds share structural similarities but differ in their functional groups and specific applications
Biological Activity
Ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzoate is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of C17H17NO4 and features a unique structure that includes a dioxoisoindole moiety. Its CAS number is 89446-98-0. The compound is characterized by its potential interactions with various biological targets due to its structural components.
Research indicates that compounds similar to this compound may exhibit significant biological activities through several mechanisms:
- Wnt Signaling Pathway Inhibition : Some studies suggest that derivatives can inhibit the Wnt signaling pathway by stabilizing the Axin protein complex. This inhibition is crucial for regulating processes such as cardiomyogenesis and cellular differentiation .
- Antioxidant Activity : Compounds with similar structures have been reported to possess antioxidant properties, which can protect cells from oxidative stress and damage .
- Antimicrobial Properties : Certain derivatives have shown promising antimicrobial activity against various pathogens. This suggests potential applications in treating infections .
Case Studies
A series of studies have investigated the biological activity of compounds related to this compound:
Pharmacological Applications
Given its biological activities, this compound has potential applications in:
- Cardiovascular Medicine : As a modulator of cardiomyogenesis.
- Infectious Disease Treatment : Due to its antimicrobial properties.
- Oxidative Stress Management : As an antioxidant agent.
Properties
CAS No. |
354158-75-1 |
---|---|
Molecular Formula |
C19H19NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
ethyl 3-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)benzoate |
InChI |
InChI=1S/C19H19NO4/c1-2-24-19(23)13-4-3-5-14(10-13)20-17(21)15-11-6-7-12(9-8-11)16(15)18(20)22/h3-7,10-12,15-16H,2,8-9H2,1H3 |
InChI Key |
XXNDICSODLVYGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4 |
solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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